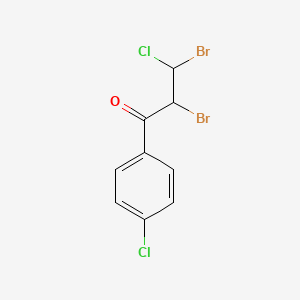
2,3-Dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one typically involves the bromination and chlorination of precursor compounds. One common method involves the reaction of 3-(4-chlorophenyl)-1-(2,4-dichloro-5-fluorophenyl)prop-2-en-1-one with bromine in chloroform. The reaction mixture is stirred for 24 hours, after which the excess chloroform is distilled off, and the precipitated compound is filtered and dried .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce alcohols or hydrocarbons.
Scientific Research Applications
2,3-Dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3-chloropropane: Known for its use as a soil fumigant and nematicide.
2,3-Dibromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1-propanone: Another brominated and chlorinated compound with similar structural features.
Uniqueness
2,3-Dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one is unique due to its specific arrangement of bromine, chlorine, and chlorophenyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62584-45-6 |
|---|---|
Molecular Formula |
C9H6Br2Cl2O |
Molecular Weight |
360.85 g/mol |
IUPAC Name |
2,3-dibromo-3-chloro-1-(4-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H6Br2Cl2O/c10-7(9(11)13)8(14)5-1-3-6(12)4-2-5/h1-4,7,9H |
InChI Key |
ZAZSOOHCTZFBFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(Cl)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















